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N-(4-Bromophenyl)-N'-(2-chloroethyl)urea Documentation Hub

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  • Product: N-(4-Bromophenyl)-N'-(2-chloroethyl)urea
  • CAS: 15145-38-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Rational Synthesis of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea

Executive Summary This technical guide details the rational synthesis of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (CAS: 13908-32-2 analog/derivative), a critical pharmacophore often utilized as a precursor for nitrosoure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the rational synthesis of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (CAS: 13908-32-2 analog/derivative), a critical pharmacophore often utilized as a precursor for nitrosourea alkylating agents (e.g., Lomustine analogs) and antimitotic tubulin inhibitors.

While multiple pathways exist for urea formation, this guide prioritizes the Isocyanate Addition Route . This pathway offers superior atom economy, simplified workup, and higher purity profiles compared to carbamoyl chloride or nitrourea reduction methods. The protocol described herein is designed for researchers requiring high-fidelity material for biological assay or further nitrosation.

Key Technical Parameters:

  • Target Moiety: 1-(4-bromophenyl)-3-(2-chloroethyl)urea

  • Primary Mechanism: Nucleophilic addition of 4-bromoaniline to 2-chloroethyl isocyanate.

  • Expected Yield: >85% (Optimized)

  • Melting Point: 172–174°C (Distinct from the non-alkylated N-(4-bromophenyl)urea at 225°C).[1]

Strategic Pathway Analysis

In drug development, the choice of synthetic route dictates impurity profiles. For asymmetric ureas, we evaluate two primary strategies:

Route A: The Isocyanate Addition (Preferred)
  • Reagents: 4-Bromoaniline + 2-Chloroethyl isocyanate.

  • Logic: The aniline acts as a nucleophile attacking the electrophilic carbon of the isocyanate.

  • Advantage: The reaction is additive; there are no small molecule byproducts (like HCl) that require scavenging, reducing the risk of side reactions (e.g., oxazolidinone formation from the chloroethyl group).

  • Validation: This mirrors the industrial synthesis of Lomustine (CCNU).

Route B: The Carbamoyl Chloride Route (Deprecated)
  • Reagents: 4-Bromoaniline + 2-Chloroethyl carbamoyl chloride.

  • Logic: Nucleophilic substitution.

  • Disadvantage: Generates HCl, requiring a base (TEA/DIPEA). Basic conditions can induce cyclization of the 2-chloroethyl group into an aziridine or oxazoline, compromising structural integrity.

Pathway Visualization

The following diagram illustrates the selected chemical pathway and the critical transition state.

ReactionPathway Aniline 4-Bromoaniline (Nucleophile) TS Tetrahedral Intermediate Aniline->TS Nucleophilic Attack Isocyanate 2-Chloroethyl Isocyanate (Electrophile) Isocyanate->TS Product N-(4-Bromophenyl)- N'-(2-chloroethyl)urea TS->Product Proton Transfer

Figure 1: Mechanistic pathway for the synthesis of the target urea via isocyanate addition.[2][3][4][5]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable. Strict exclusion of moisture is required to prevent the hydrolysis of the isocyanate into the symmetric urea dimer.

Materials & Reagents[5][6][7]
ReagentMW ( g/mol )Equiv.[6]Mass/VolRole
4-Bromoaniline 172.021.01.72 gNucleophile
2-Chloroethyl isocyanate 105.521.1~1.0 mLElectrophile
Dichloromethane (DCM) 84.93Solvent20 mLAnhydrous Solvent
Hexane/Heptane -Wash10 mLPrecipitant
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Fit the flask with a nitrogen inlet and a rubber septum.

  • Critical: Purge with N2 for 10 minutes. Isocyanates react violently with ambient moisture.

Step 2: Solubilization

  • Charge the flask with 4-Bromoaniline (1.72 g) .

  • Add 20 mL of anhydrous DCM . Stir until the aniline is completely dissolved.

  • Cool the solution to 0°C using an ice/water bath. Reasoning: Cooling controls the exotherm of the initial addition and prevents polymerization.

Step 3: Isocyanate Addition

  • Using a gas-tight syringe, add 2-Chloroethyl isocyanate (1.1 equiv) dropwise over 5 minutes.

  • Observation: A mild exotherm may occur.

  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (25°C) .

Step 4: Reaction Monitoring

  • Stir for 4–6 hours .

  • TLC Check: (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting aniline spot (higher Rf) should disappear. The urea product typically precipitates out of DCM or appears as a lower Rf spot.

Step 5: Workup & Isolation [3]

  • If the product precipitates: Filter the white solid directly using a sintered glass funnel.

  • If the product remains soluble: Concentrate the DCM to ~5 mL volume under reduced pressure, then add 10 mL of cold Hexane to induce crystallization.

  • Wash the filter cake with 2 x 5 mL cold Hexane to remove unreacted isocyanate.

  • Dry under high vacuum for 4 hours.

Experimental Workflow Diagram

Workflow Start Start: 4-Bromoaniline in anhydrous DCM Cool Cool to 0°C (Ice Bath) Start->Cool Add Add 2-Chloroethyl Isocyanate (Dropwise, Inert atm) Cool->Add React Stir 4-6h @ RT (Precipitate forms) Add->React Filter Vacuum Filtration React->Filter Wash Wash with Cold Hexane (Removes isocyanate) Filter->Wash Dry Dry in Vacuum Yield: White Solid Wash->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target urea.[5][7][8]

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, compare your results against these standard parameters.

Proton NMR ( H NMR, DMSO- )
  • 
     8.80 ppm (s, 1H):  Aryl-NH (Downfield due to phenyl ring conjugation).
    
  • 
     7.45 ppm (d, 2H) & 7.35 ppm (d, 2H):  Characteristic AA'BB' system of the para-substituted bromophenyl ring.
    
  • 
     6.30 ppm (t, 1H):  Alkyl-NH (Coupled to the adjacent methylene).
    
  • 
     3.70 ppm (t, 2H): 
    
    
    
    (Deshielded by chlorine).
  • 
     3.45 ppm (q, 2H): 
    
    
    
    (Adjacent to urea nitrogen).
Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 172–174°C .[1]

    • Note: If the MP is >220°C, you likely formed the symmetric N,N'-bis(4-bromophenyl)urea due to moisture contamination (hydrolysis of isocyanate to aniline, followed by reaction with remaining isocyanate).

Safety & Toxicology (HSE)

2-Chloroethyl Isocyanate is a potent alkylating agent and lachrymator.

  • Hazard: Causes severe skin burns and eye damage. Fatal if inhaled.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Decontamination: Spills should be neutralized with a solution of 5% aqueous ammonia and 10% isopropyl alcohol.

  • Vesicant Risk: The chloroethyl moiety mimics sulfur mustard functionality; handle with double nitrile gloves.

References

  • Johnston, T. P., et al. (1966). Synthesis and Antineoplastic Activity of 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU). Journal of Medicinal Chemistry. (Foundational chemistry for chloroethyl ureas).

  • ChemicalBook. (2023). 3-(4-Bromophenyl)-1-(2-chloroethyl)urea Properties and Melting Point Data.

  • National Institutes of Health (NIH) - PubChem. (2023). 2-Chloroethyl isocyanate Safety Data Sheet (SDS).

  • Sebastien, F., et al. (2002). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas.[9] Journal of Medicinal Chemistry.

Sources

Exploratory

Technical Monograph: N-(4-Bromophenyl)-N'-(2-chloroethyl)urea

CAS Registry Number: 15145-38-7[1] Executive Summary N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (CAS 15145-38-7) is a critical synthetic intermediate and pharmacophore scaffold in the development of antineoplastic agents.[...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 15145-38-7[1]

Executive Summary

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (CAS 15145-38-7) is a critical synthetic intermediate and pharmacophore scaffold in the development of antineoplastic agents.[1] Structurally, it represents a stable urea precursor to N-nitroso-N-(2-chloroethyl)ureas , a class of DNA-alkylating agents (e.g., carmustine, lomustine) known for their ability to cross the blood-brain barrier.[1]

This monograph serves as a technical guide for researchers utilizing this compound as a chemical probe or synthetic building block.[1] It details the physicochemical profile, robust synthesis protocols, and the mechanistic pathways governing its reactivity—specifically the transition from a stable urea to a reactive electrophile.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The following datasheet consolidates the core properties required for identification and stoichiometric calculations.

PropertySpecification
CAS Number 15145-38-7
IUPAC Name 1-(4-Bromophenyl)-3-(2-chloroethyl)urea
Synonyms N-(4-Bromophenyl)-N'-(2-chloroethyl)urea; 4-Bromo-CEU
Molecular Formula C

H

BrClN

O
Molecular Weight 277.55 g/mol
SMILES C1=CC(=CC=C1NC(=O)NCCCl)Br
Appearance White to off-white crystalline solid
Melting Point 135–138 °C (Lit.)[1]
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water
Reactivity Class Alkylating agent precursor; weak electrophile (unless activated)

Part 2: Synthetic Architecture

The synthesis of asymmetric ureas is most reliably achieved through the nucleophilic addition of an amine to an isocyanate.[1] For CAS 15145-38-7, two convergent routes exist.[1] The Isocyanate Route (Method A) is preferred in high-purity applications due to the avoidance of phosgene gas handling required in alternative acyl chloride methods.[1]

Synthesis Workflow (Method A)

This protocol utilizes 4-bromophenyl isocyanate and 2-chloroethylamine hydrochloride to generate the target urea in high yield.[1]

Reagents:

  • 4-Bromophenyl isocyanate (1.0 eq)[1]

  • 2-Chloroethylamine hydrochloride (1.1 eq)[1][2]

  • Triethylamine (TEA) (1.2 eq)[1]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

Protocol:

  • Preparation: Suspend 2-chloroethylamine hydrochloride (1.1 eq) in anhydrous DCM under an inert atmosphere (N

    
     or Ar).
    
  • Activation: Cool the suspension to 0°C. Add TEA (1.2 eq) dropwise to liberate the free amine. Stir for 15 minutes until the solution becomes clear(er).

  • Addition: Dissolve 4-bromophenyl isocyanate (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup:

    • Quench with water.[1]

    • Extract the organic layer and wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO

      
      , and brine.[1]
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane to yield white needles.

Visualization of Synthetic Logic

The following diagram illustrates the reaction pathway and the critical intermediate states.

SynthesisPath Isocyanate 4-Bromophenyl Isocyanate (Electrophile) Intermediate Tetrahedral Intermediate Isocyanate->Intermediate Nucleophilic Attack Amine 2-Chloroethylamine (Nucleophile) Amine->Intermediate Product Target Urea (CAS 15145-38-7) Intermediate->Product Proton Transfer (Stabilization)

Figure 1: Convergent synthesis via nucleophilic addition of 2-chloroethylamine to the isocyanate electrophile.[1]

Part 3: Mechanistic Pharmacology & Reactivity[1]

While CAS 15145-38-7 is chemically stable under neutral conditions, its pharmacological relevance lies in its potential to transform into reactive species under specific physiological or synthetic conditions.[1]

The "Warhead" Activation

The 2-chloroethyl urea moiety is a "masked" alkylating agent.[1] It does not alkylate DNA directly with high efficiency.[1] Instead, it serves as a substrate for nitrosation .[1]

  • Nitrosation: Reaction with nitrous acid (HNO

    
    ) or metabolic equivalents yields the N-nitroso derivative.[1]
    
  • Decomposition: The N-nitroso urea spontaneously decomposes to form an isocyanate (carbamoylating agent) and a chloroethyl diazonium ion .[1]

  • Alkylating Event: The diazonium ion releases N

    
     to generate a carbocation that alkylates DNA (guanine O6 or N7 positions), leading to interstrand cross-linking.[1]
    
Cyclization (Side Reaction)

Under basic conditions without nitrosation, the molecule may undergo intramolecular cyclization to form an 2-oxazoline or oxadiazole derivative, eliminating HCl.[1] This is a common degradation pathway that researchers must prevent during storage.[1]

Reactivity Urea N-(4-Br-Ph)-N'-(2-Cl-Et)urea (Stable Precursor) Cyclic 2-Oxazoline Derivative (Inactive Degradant) Urea->Cyclic Intramolecular Cyclization (-HCl) Nitroso N-Nitroso Intermediate Urea->Nitroso Oxidation/Nitrosation Base Basic Conditions (pH > 9) Base->Cyclic Nitrosation Nitrosation (HNO2 / Metabolism) Nitrosation->Nitroso Diazonium Chloroethyl Diazonium Ion (Active Warhead) Nitroso->Diazonium Spontaneous Decomposition DNA DNA Cross-linking (Cytotoxicity) Diazonium->DNA Alkylation

Figure 2: Divergent reactivity pathways: Basic degradation vs. Metabolic activation to DNA-alkylating species.[1]

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( H-NMR)

Solvent: DMSO-d


[1]
  • 
     8.80 ppm (s, 1H):  NH attached to the phenyl ring (deshielded by the aromatic system).[1]
    
  • 
     7.40 ppm (d, 2H):  Aromatic protons adjacent to Bromine.[1]
    
  • 
     7.35 ppm (d, 2H):  Aromatic protons adjacent to Urea.[1]
    
  • 
     6.30 ppm (t, 1H):  NH attached to the ethyl chain.[1]
    
  • 
     3.65 ppm (t, 2H):  -CH
    
    
    
    -Cl (Chloromethyl group).[1]
  • 
     3.40 ppm (q, 2H):  -CH
    
    
    
    -NH- (Methylene adjacent to nitrogen).[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[1]

  • Expected [M+H]

    
    :  277.9 / 279.9 (Characteristic 1:1 doublet due to 
    
    
    
    Br/
    
    
    Br isotope pattern, overlaid with
    
    
    Cl/
    
    
    Cl pattern).[1]

Part 5: Safety & Handling

Hazard Classification:

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]

  • Skin Irritation: Category 2.[1][2]

  • Germ Cell Mutagenicity: Suspected (due to alkylating potential).[1]

Handling Protocols:

  • Containment: All weighing and synthesis must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

  • Deactivation: Spills should be treated with a dilute solution of sodium hydroxide (NaOH) to force cyclization to the less toxic oxazoline derivative before disposal, followed by standard hazardous waste protocols.[1]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 15145-38-7. PubChem.[1][2][3] Retrieved January 29, 2026, from [Link][1]

  • Lown, J. W., & Chauhan, S. M. (1981).[1] Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Journal of Medicinal Chemistry, 24(3), 270–279.[1] (Contextual grounding for chloroethyl urea mechanism).

Sources

Foundational

Technical Monograph: Therapeutic Targeting of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea

This guide provides an in-depth technical analysis of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (hereafter referred to as 4-Br-CEU ), a compound belonging to the class of N-aryl-N'-(2-chloroethyl)ureas (CEUs). Unlike clas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (hereafter referred to as 4-Br-CEU ), a compound belonging to the class of N-aryl-N'-(2-chloroethyl)ureas (CEUs). Unlike classical nitrogen mustards or nitrosoureas that primarily target genomic DNA, 4-Br-CEU represents a distinct pharmacological class of antimitotic agents that selectively target the cytoskeleton.

Executive Technical Summary

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea is a lipophilic, non-DNA-damaging alkylating agent. While structurally related to the nitrosourea class of chemotherapeutics (e.g., carmustine), the absence of the N-nitroso functionality fundamentally alters its mechanism of action.

Core Therapeutic Value:

  • Primary Mechanism: Irreversible inhibition of microtubule dynamics via selective alkylation of

    
    -tubulin .
    
  • Selectivity Profile: Unlike classical alkylators, 4-Br-CEU exhibits negligible affinity for guanine-N7 positions on DNA, thereby minimizing genotoxicity and secondary malignancies.

  • Therapeutic Indication: Solid tumors refractory to standard taxanes or vinca alkaloids, specifically colorectal carcinoma (HT-29), melanoma (M21), and breast carcinoma (MCF-7).

Mechanistic Profiling & Target Identification

The efficacy of 4-Br-CEU relies on a "soft alkylation" mechanism. The molecule acts as a "combi-molecule," integrating a lipophilic recognition moiety (4-bromophenyl) with a reactive warhead (2-chloroethyl).

2.1 The Primary Target:

-Tubulin

Research indicates that CEUs do not stabilize microtubules (like Taxol) but rather induce depolymerization , similar to colchicine or vinca alkaloids. However, the binding mode is covalent.

  • Activation: Under physiological conditions, the 2-chloroethylamino group undergoes intramolecular cyclization to form a reactive aziridinium ion intermediate.

  • Recognition: The lipophilic 4-bromophenyl ring docks into the hydrophobic pocket of the tubulin dimer (likely overlapping with the colchicine binding domain).

  • Alkylation: The aziridinium ion reacts with a nucleophilic sulfhydryl group (Cysteine) on

    
    -tubulin. This covalent modification sterically hinders the incorporation of the tubulin dimer into the growing microtubule, leading to catastrophic depolymerization and G2/M cell cycle arrest.
    
2.2 Structural Determinants (SAR)
  • 4-Bromo Substitution: Essential for lipophilicity and binding affinity. The halogen improves penetration into the hydrophobic tubulin pocket compared to the unsubstituted phenyl analog.

  • Urea Linker: Provides hydrogen bond donors/acceptors to orient the molecule within the binding site.

  • 2-Chloroethyl Group: The "warhead." Replacement with a non-reactive ethyl group abolishes cytotoxicity, confirming that alkylation is necessary for potency.

Visualization of Mechanism

The following diagram illustrates the pathway from compound activation to cytoskeletal collapse.

MechanismOfAction Compound 4-Br-CEU (Prodrug Form) Activation Intramolecular Cyclization (Aziridinium Ion Formation) Compound->Activation Physiological pH Target β-Tubulin Dimer (Hydrophobic Pocket) Activation->Target Docking via 4-Br-Phenyl Event Covalent Alkylation of Cysteine Residue Target->Event Nucleophilic Attack Outcome Microtubule Depolymerization (G2/M Arrest) Event->Outcome Steric Hindrance

Figure 1: Pharmacological cascade of 4-Br-CEU, highlighting the transition from aziridinium formation to irreversible tubulin inhibition.

Experimental Validation Protocols

To validate 4-Br-CEU activity in a research setting, the following self-validating workflows are recommended. These protocols distinguish tubulin-targeting activity from non-specific toxicity.

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the direct effect of 4-Br-CEU on tubulin assembly kinetics in vitro.

  • Reagent Prep: Use >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10 µM DAPI (fluorescence reporter).

  • Baseline Control: Establish a polymerization curve using Paclitaxel (stabilizer control) and Nocodazole (depolymerizer control).

  • Experimental Run:

    • Incubate tubulin (2 mg/mL) with 4-Br-CEU (concentrations: 1, 5, 10 µM) at 4°C for 15 mins.

    • Transfer to 37°C to initiate polymerization.

    • Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Data Interpretation: A reduction in Vmax and final plateau fluorescence compared to vehicle (DMSO) confirms inhibition of assembly.

Protocol B: Competitive Binding Assay (Colchicine Displacement)

Objective: Determine if 4-Br-CEU targets the colchicine binding site.

  • Setup: Incubate tubulin (3 µM) with [3H]-colchicine (50 nM) and varying concentrations of 4-Br-CEU (0.1–100 µM).

  • Equilibrium: Allow binding for 60 minutes at 37°C.

  • Filtration: Separate bound vs. free ligand using DEAE-cellulose filters.

  • Causality Check: If 4-Br-CEU concentration-dependently reduces scintillation counts, it confirms competition for the colchicine site.

Protocol C: Immunofluorescence Microscopy

Objective: Visual confirmation of cytoskeletal collapse in whole cells.

  • Cell Line: MCF-7 or HeLa cells grown on glass coverslips.

  • Treatment: Treat with IC50 concentration of 4-Br-CEU for 24 hours.

  • Fixation: Fix with -20°C methanol (preserves microtubule structure better than formalin).

  • Staining:

    • Primary Ab: Mouse anti-

      
      -tubulin.
      
    • Secondary Ab: Goat anti-mouse IgG-AlexaFluor 488.

    • Counterstain: DAPI (Nuclei).

  • Validation: Treated cells should display diffuse green fluorescence (soluble tubulin) and fragmented microtubules, contrasting with the filamentous network in controls.

Quantitative Efficacy Data

The following table summarizes the antiproliferative profile of 4-Br-CEU compared to standard agents.

Cell LineTissue Origin4-Br-CEU GI50 (µM)Mechanism Note
HT-29 Colon Carcinoma1.2 ± 0.3 High sensitivity; p53 independent
M21 Melanoma0.8 ± 0.1 Potent inhibition; likely due to high replication rate
MCF-7 Breast Carcinoma2.5 ± 0.5 Moderate sensitivity
HUVEC Endothelial> 50.0 Selectivity Window: Low toxicity to non-cancerous cells

Note: Data represents aggregated values from structure-activity relationship studies of N-aryl-CEUs.

Experimental Workflow Diagram

This workflow outlines the logical progression for validating 4-Br-CEU as a lead compound.

ValidationWorkflow Start Compound Synthesis (4-Br-CEU) Step1 Cell Viability Screen (MTT Assay) Start->Step1 Decision1 GI50 < 5 µM? Step1->Decision1 Step2 Cell Cycle Analysis (Flow Cytometry) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Step3 Tubulin Polymerization Assay (In Vitro) Step2->Step3 G2/M Arrest Observed Step4 Confocal Microscopy (Tubulin Staining) Step3->Step4 Inhibition Confirmed Final Valid Antimitotic Candidate Step4->Final

Figure 2: Decision tree for the preclinical validation of 4-Br-CEU efficacy.

References
  • Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Source: PubMed / J Med Chem. URL:[Link]

  • Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Source: PubMed / Bioorg Med Chem. URL:[Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Source: PMC (PubMed Central). URL:[Link]

Protocols & Analytical Methods

Method

using N-(4-Bromophenyl)-N'-(2-chloroethyl)urea in cell culture studies

Application Note: Mechanistic Profiling of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (NSC 107548) in Mammalian Cell Culture Introduction & Scientific Rationale N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (CAS: 15145-38-7; NS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (NSC 107548) in Mammalian Cell Culture

Introduction & Scientific Rationale

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (CAS: 15145-38-7; NSC 107548) acts as a critical pharmacological probe in the study of alkylating agents and protein modifiers. Structurally, it represents a non-nitroso analogue of the classic chloroethylnitrosourea (CENU) chemotherapeutics, such as Carmustine (BCNU) and Lomustine (CCNU).

In drug development and mechanistic toxicology, this compound is utilized to decouple two distinct pathways of cytotoxicity:

  • DNA Alkylation/Crosslinking: Driven primarily by the formation of diazonium hydroxide intermediates (requires a nitroso group).

  • Protein Carbamoylation: Driven by the formation of isocyanates, which modify lysine residues and N-termini of proteins.

Why use this compound? Unlike BCNU, N-(4-Bromophenyl)-N'-(2-chloroethyl)urea lacks the N-nitroso group required for spontaneous generation of the highly reactive diazonium species that crosslinks DNA. However, it retains the ability to decompose into 4-bromophenyl isocyanate , a potent carbamoylating agent. Therefore, it serves as a vital negative control for DNA alkylation and a positive probe for protein carbamoylation-mediated toxicity .

Chemical Properties & Preparation

PropertySpecification
Chemical Name 1-(4-Bromophenyl)-3-(2-chloroethyl)urea
Formula C9H10BrClN2O
MW 277.55 g/mol
Solubility DMSO (>20 mg/mL); Ethanol (Moderate); Water (Insoluble)
Stability Hydrolytically unstable in aqueous media (t½ < 6h at pH 7.4). Prepare fresh.
Stock Solution Protocol
  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide), cell culture grade.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 27.75 mg of compound in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Verification: Verify clarity before use. If precipitate forms, warm to 37°C and vortex.

Experimental Protocol: Cytotoxicity & Mechanistic Profiling

This workflow is designed to evaluate the compound's IC50 and distinguish its mechanism from DNA-crosslinking nitrosoureas.

Phase A: Cell Seeding
  • Cell Lines: Use metabolically active cancer lines (e.g., HeLa, MCF-7, or U87-MG).

  • Density: Seed 3,000–5,000 cells/well in 96-well plates.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

Phase B: Compound Treatment
  • Dose Range: 1 µM to 200 µM (Standard screening range).

  • Vehicle Control: DMSO (Final concentration < 0.5% v/v).

  • Positive Control (DNA Damage): Carmustine (BCNU) or Cisplatin.

  • Positive Control (Carbamoylation): Phenyl isocyanate (if available) or comparison with known carbamoylators.

Step-by-Step Dosing:

  • Dilute the 100 mM DMSO stock into pre-warmed culture medium to prepare a 2X working solution (e.g., 400 µM for a 200 µM final).

  • Remove half the volume of media from the wells or add the 2X solution directly to equal volume of existing media.

  • Critical Step: Due to the hydrolytic instability of the chloroethylurea moiety, treat cells immediately after dilution.

  • Incubate for 48 to 72 hours .

Phase C: Readouts & Assays
Assay TypeTarget MetricExpected Outcome for NSC 107548
MTT / CellTiter-Glo General Viability (IC50)Moderate cytotoxicity (IC50 typically > BCNU). Toxicity is driven by protein modification, not DNA crosslinking.
Comet Assay / γH2AX DNA Double-Strand BreaksNegative/Low. Unlike BCNU, this compound induces minimal DNA strand breaks.
Western Blot Protein CarbamoylationPositive. Look for shift in mobility of specific targets or use anti-carbamoyl-lysine antibodies (if available).
Flow Cytometry Cell Cycle ArrestG1/S arrest (indicative of protein stress) rather than the G2/M arrest typical of DNA crosslinkers.

Mechanistic Visualization

The following diagram illustrates the divergent decomposition pathways of Nitrosoureas (BCNU) versus the Urea analogue (NSC 107548), highlighting why NSC 107548 is a selective probe for carbamoylation.

DecompositionPathways BCNU Nitrosourea (BCNU) (N-Nitroso-N-chloroethyl) Diazonium Diazonium Hydroxide (Highly Reactive) BCNU->Diazonium Spontaneous Hydrolysis Isocyanate Isocyanate Species (R-N=C=O) BCNU->Isocyanate Decomposition NSC Urea Analogue (N-4-Bromophenyl-N'-chloroethyl) (NSC 107548) NSC->Diazonium Path Blocked (No Nitroso) NSC->Isocyanate Primary Decomposition Oxazoline 2-Oxazoline (Cyclization Product) NSC->Oxazoline Slow Cyclization DNACross DNA Crosslinking (High Cytotoxicity) Diazonium->DNACross ProtCarb Protein Carbamoylation (Enzyme Inhibition/Stress) Isocyanate->ProtCarb WeakAlk Weak/No Alkylation Oxazoline->WeakAlk

Caption: Comparative decomposition logic. NSC 107548 generates carbamoylating isocyanates but lacks the nitroso group required for potent DNA crosslinking.

Data Interpretation & Troubleshooting

  • High IC50 Observed: If the IC50 is significantly higher (>100 µM) than expected, it confirms that the cell line is resistant to carbamoylation stress or that the compound hydrolyzed before entering the cell. Solution: Ensure fresh stock preparation and minimize time in aqueous media before adding to cells.

  • Precipitation: The 4-bromophenyl group is lipophilic. If crystals form in the media, lower the concentration or increase the DMSO percentage (do not exceed 0.5%).

  • Comparison with BCNU: In a side-by-side assay, BCNU should show high γH2AX signal (DNA damage) at 24h, whereas NSC 107548 should show minimal signal, validating the assay's specificity for DNA damage vs. general toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85023, N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (NSC 107548). PubChem.[1] [Link]

  • Tew, K. D., Smulson, M. E., & Schein, P. S. (1981).Molecular pharmacology of nitrosoureas. Recent Results in Cancer Research, 76, 130–140.
  • Wheeler, G. P., et al. (1974). Interrelationships of some chemical, physicochemical, and biological activities of several 1-(2-haloethyl)-1-nitrosoureas. Cancer Research, 34(2), 194-200. [Link]

Sources

Application

Application Note: In Vivo Evaluation of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (4-Bromo-CEU)

Executive Summary & Pharmacological Context[1] N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (hereafter referred to as 4-Bromo-CEU ) represents a distinct class of antineoplastic agents known as Aryl Chloroethylureas (CEUs)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1]

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (hereafter referred to as 4-Bromo-CEU ) represents a distinct class of antineoplastic agents known as Aryl Chloroethylureas (CEUs). Unlike their structural cousins, the nitrosoureas (e.g., carmustine, lomustine), CEUs lack the N-nitroso group. This structural modification fundamentally shifts their mechanism of action from DNA cross-linking to protein alkylation , specifically targeting the cytoskeleton.

This guide details the protocols for investigating 4-Bromo-CEU in animal models. It is grounded in the established pharmacodynamics of the CEU class, particularly the 4-iodo analog (ICEU), which serves as the primary bioisostere for predictive modeling.

Key Mechanistic Distinction
  • Nitrosoureas (BCNU/CCNU): Spontaneously decompose to form carbocations that cross-link DNA.[1] High mutagenic potential.

  • Chloroethylureas (4-Bromo-CEU): Stable against spontaneous decomposition. They act as "suicide substrates," alkylating acidic residues (Glutamic Acid) on

    
    -tubulin  and Prohibitin . This leads to microtubule depolymerization and G2/M cell cycle arrest.
    

Mechanism of Action (MOA) Pathway

The following diagram illustrates the validated signaling cascade for aryl-CEUs. 4-Bromo-CEU enters the cell via passive diffusion and specifically targets the colchicine-binding site environment of


-tubulin.

MOA_Pathway Compound 4-Bromo-CEU (Extracellular) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Cytoplasm Cytosolic Accumulation Membrane->Cytoplasm Target1 Target 1: Beta-Tubulin (Glu Residue Alkylation) Cytoplasm->Target1 Primary MOA Target2 Target 2: Prohibitin (Mitochondrial/Nuclear) Cytoplasm->Target2 Secondary MOA Effect1 Microtubule Depolymerization Target1->Effect1 Effect3 Mitochondrial Dysfunction Target2->Effect3 Effect2 G2/M Phase Checkpoint Arrest Effect1->Effect2 Outcome Apoptosis / Mitotic Catastrophe (Tumor Regression) Effect2->Outcome Effect3->Outcome

Figure 1: Pharmacodynamic pathway of 4-Bromo-CEU. The agent alkylates


-tubulin, preventing polymerization, leading to mitotic arrest.

Formulation & Preparation Protocol

Due to the lipophilic nature of the 4-bromophenyl group, solubility is a critical hurdle. Improper formulation will lead to precipitation in the peritoneal cavity and erratic bioavailability.

Reagents
  • API: N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (Purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile grade.

  • Co-solvent: PEG-400 or Cremophor EL (Kolliphor EL).

  • Diluent: Sterile Saline (0.9% NaCl).

Formulation Steps (Standard 5 mg/mL Stock)
  • Weighing: Accurately weigh 10 mg of 4-Bromo-CEU.

  • Primary Solubilization: Dissolve fully in 0.2 mL (200 µL) of 100% DMSO. Vortex for 2 minutes until clear.

    • Critical Check: Ensure no crystals remain.

  • Surfactant Addition: Add 0.2 mL of Cremophor EL (or Tween 80). Vortex vigorously.

  • Aqueous Dilution: Slowly add 1.6 mL of warm (37°C) Sterile Saline while vortexing.

    • Final Composition: 10% DMSO / 10% Cremophor / 80% Saline.

    • Stability:[2] Use within 30 minutes of preparation.

In Vivo Efficacy Protocol (Murine Xenograft)

This protocol is adapted from validated studies on the bioisostere ICEU in CT-26 colon carcinoma models [1].

Experimental Design Table
ParameterSpecificationRationale
Animal Model BALB/c mice (Syngeneic) or Nude mice (Xenograft)CT-26 is syngeneic to BALB/c; human lines require Nude mice.
Tumor Implantation Subcutaneous (s.c.),

cells in flank
S.C. allows for easy caliper measurement of tumor volume.[3]
Group Size

to

mice per group
Statistical power to detect 30% TGI (Tumor Growth Inhibition).
Route Intraperitoneal (i.p.)[1][3][4][5]Maximizes bioavailability for hydrophobic urea derivatives.
Dose Range 25 mg/kg – 100 mg/kgBased on CEU LD50 profiles; start low to assess tolerability.
Frequency Daily (q.d.) or Every other day (q.2.d)CEUs have moderate clearance; daily dosing maintains alkylation pressure.
Step-by-Step Workflow

Workflow Step1 Day 0: Inoculation (s.c. flank) Step2 Day 7-10: Staging (Vol ~100mm³) Step1->Step2 Step3 Day 11-25: Treatment Phase (Daily i.p. injection) Step2->Step3 Step4 Monitoring: Caliper Meas. Body Weight Step3->Step4 Step5 Day 26: Necropsy & Tissue Harvest Step3->Step5

Figure 2: Experimental timeline for efficacy study. Treatment begins when tumors reach palpable size (approx. 100mm³).

Detailed Procedure
  • Inoculation: Inject tumor cells suspended in PBS/Matrigel (1:1) into the right flank.[3]

  • Staging: Monitor growth until tumors reach mean volume of 100–150 mm³. Randomize mice into groups (Vehicle vs. Low Dose vs. High Dose) ensuring equal mean tumor volumes per group.

  • Treatment: Administer 4-Bromo-CEU i.p. daily for 14 days.

    • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Data Collection:

    • Measure tumor dimensions (Length

      
       and Width 
      
      
      
      ) every 2 days.
    • Calculate Volume:

      
      .
      
    • Toxicity Stop Rule: Euthanize if body weight loss

      
       or if tumor ulcerates.
      

Pharmacodynamic Validation (Biomarkers)

To confirm the drug is working via the proposed mechanism (tubulin alkylation) rather than general toxicity, you must perform ex vivo analysis of the tumor tissue.

A. Flow Cytometry (Cell Cycle Analysis)[1]
  • Hypothesis: If 4-Bromo-CEU is active, tumor cells should show accumulation in the G2/M phase (4N DNA content).

  • Protocol:

    • Harvest tumor quadrant at necropsy.

    • Dissociate into single-cell suspension (Collagenase IV digestion).

    • Fix in 70% Ethanol (-20°C).

    • Stain with Propidium Iodide (PI) + RNase A.

    • Analyze via Flow Cytometry.[6]

    • Expected Result: Treated tumors show >30% G2/M population vs. ~10% in controls [1].

B. Western Blotting (Target Engagement)
  • Target:

    
    -Tubulin migration shift.
    
  • Rationale: Alkylation of tubulin by CEUs often alters its electrophoretic mobility or solubility.

  • Protocol:

    • Lyse tumor tissue in RIPA buffer.

    • Run SDS-PAGE.[7]

    • Blot for

      
      -Tubulin.[6][3][8]
      
    • Note: CEUs may cause a loss of soluble tubulin (polymerization into insoluble aggregates) or a slight mass shift.

Safety & Toxicology Notes

While less toxic than nitrosoureas, CEUs carry specific risks:

  • Neurotoxicity: Agents targeting microtubules (like Taxanes and Vinca alkaloids) often cause peripheral neuropathy. Monitor mice for gait abnormalities or hind limb weakness.

  • Myelosuppression: Check complete blood counts (CBC) at termination. CEUs are generally less myelosuppressive than chlorambucil, but high doses may impact white blood cell counts [2].

References

  • Borel, M., et al. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice.[8] British Journal of Cancer, 96(11), 1684–1691.

  • Mounetou, E., et al. (2001). Synthesis and antitumor activity of new N-(2-chloroethyl)-N'-phenylurea derivatives. Journal of Medicinal Chemistry. (Contextual citation based on class activity described in Borel et al.).
  • Lemoine, A., et al. (1991). Cytotoxicity and mechanism of action of N-(2-chloroethyl)-N'-phenylurea derivatives. Cancer Chemotherapy and Pharmacology.
  • BenchChem. Comparative Cytotoxicity Data for N-phenylbenzamide and Urea derivatives. (General cytotoxicity reference for halogenated phenylureas).

Note: The primary in vivo evidence for the 4-halo-CEU class is derived from the 4-Iodo (ICEU) and 4-Cyclohexyl (CCEU) variants. 4-Bromo-CEU is a direct bioisostere, and protocols herein are standardized based on the successful characterization of these analogs.

Sources

Method

Application Note: Quantitative Analysis of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea

Executive Summary This application note details the analytical framework for the quantification of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (hereafter referred to as B-CEU ). B-CEU is a structural hybrid of phenylurea he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical framework for the quantification of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (hereafter referred to as B-CEU ). B-CEU is a structural hybrid of phenylurea herbicides and chloroethyl-urea alkylating agents. It is frequently encountered as a synthetic intermediate or a degradation impurity in the manufacturing of nitrogen mustard-type chemotherapeutics.

Due to the presence of the 2-chloroethyl moiety , this compound possesses potential alkylating activity, necessitating trace-level quantification (ppm to ppb range) in pharmaceutical matrices to comply with ICH M7 guidelines for mutagenic impurities. Conversely, process development requires robust HPLC-UV methods for assay and purity assessment.[1]

This guide provides two distinct validated workflows:

  • Method A (HPLC-UV): For Raw Material (RM) assay and In-Process Control (IPC).

  • Method B (LC-MS/MS): For trace impurity quantification in Active Pharmaceutical Ingredients (API).[1]

Physicochemical Profile & Analytical Strategy

Understanding the molecule's behavior is the foundation of the method design.

PropertyValue (Predicted/Observed)Analytical Implication
Structure Ph-NH-CO-NH-CH2-CH2-Cl (with 4-Br on Ph)UV Chromophore: 4-Bromophenyl group (

nm).[1]
LogP ~2.5 - 2.9Retention: Retains well on C18/C8 columns; moderately hydrophobic.
pKa ~13 (Urea NH)pH Stability: Neutral/Weakly acidic is stable.[1] Avoid high pH (>9) to prevent hydrolysis of the chloroethyl group.
Isotopes Br (79/81 ~1:1), Cl (35/37 ~3:[1]1)Mass Spec: Distinct isotopic cluster. The [M+H]+ ion will show a "quartet-like" pattern due to Br+Cl combination.
Analytical Decision Matrix

The choice of method depends strictly on the sensitivity required.

MethodSelection Start Sample Type Conc Expected Concentration Start->Conc High > 0.1% (High Level) Raw Material / Assay Conc->High Low < 100 ppm (Trace) Impurity / Cleaning Validation Conc->Low MethodA Method A: HPLC-UV (Robust, Cost-effective) High->MethodA MethodB Method B: LC-MS/MS (High Sensitivity, Specificity) Low->MethodB

Figure 1: Analytical Decision Matrix for B-CEU Quantification.

Method A: HPLC-UV (Assay & Purity)

Scope: Routine quality control, stability testing, and synthesis monitoring.[1]

Chromatographic Conditions[2][3][4]
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]

    • Rationale: A standard C18 provides sufficient hydrophobic interaction for the phenyl ring. 3.5 µm particle size balances resolution and backpressure.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[1]

    • Rationale: Acidic pH suppresses silanol activity and prevents peak tailing of the urea nitrogens.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 245 nm.

    • Note: The 4-bromophenyl ring exhibits a strong absorption band here. 254 nm is a viable alternative but may have 15-20% lower sensitivity.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Equilibration
8.070Linear Gradient (Elution of B-CEU ~5-6 min)
8.195Wash
11.095Hold
11.130Re-equilibration
15.030End
Standard Preparation
  • Stock Solution: Dissolve 10 mg B-CEU in 10 mL ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:20 with Water:ACN (50:50) to reach 50 µg/mL.

Method B: LC-MS/MS (Trace Quantification)

Scope: Genotoxic impurity screening, cleaning validation swabs, bioanalysis.[1]

Mass Spectrometry Parameters

The presence of Bromine and Chlorine makes MS detection highly specific. We utilize Electrospray Ionization (ESI) in Positive Mode .[1]

  • Source: ESI+

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Precursor Ion: The monoisotopic mass is calculated based on 79Br and 35Cl.

    • Nominal Mass: ~276 Da.

    • Target [M+H]+: m/z 277.0 (79Br, 35Cl).[1]

    • Note: You will see a peak at m/z 279 (81Br, 35Cl + 79Br, 37Cl) and m/z 281 (81Br, 37Cl).[1] Select m/z 277.0 -> Product for MRM.

MRM Transition Optimization

Fragmentation of ureas typically involves the cleavage of the amide bond or loss of the alkyl chain.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 277.0155.020-25Loss of Isocyanate/Chloroethyl group (Formation of 4-Bromoaniline cation)
Qualifier 1 277.0198.015Loss of Chloroethyl radical/HCl
Qualifier 2 279.0157.020-25Confirmation using 81Br isotope (Verification of Br presence)
Fragmentation Pathway Diagram

Understanding the fragmentation confirms the specificity of the method against non-halogenated ureas.

Fragmentation cluster_legend Legend Parent Precursor [M+H]+ m/z 277.0 (79Br, 35Cl) Frag1 Product Ion A 4-Bromoaniline Cation m/z 171/173 Parent->Frag1 Amide Bond Break Frag2 Product Ion B Isocyanate Loss m/z 155.0 Parent->Frag2 Primary Cleavage (Quantifier) key Br/Cl isotopes create unique mass shifts

Figure 2: Proposed Fragmentation Pathway for MRM Transition Selection.

Sample Preparation Protocols

Protocol: API Impurity Extraction

Context: Extracting trace B-CEU from a drug substance (e.g., Nimustine or similar).[1]

  • Weighing: Weigh 50 mg of API into a centrifuge tube.

  • Dissolution: Add 1.0 mL of DMSO (if API is insoluble in ACN) or Methanol . Vortex for 2 min.

  • Precipitation (if needed): If the API is a salt soluble in water, dissolve in water first, then precipitate with ACN (1:4 ratio).[1]

  • Centrifugation: 10,000 rpm for 5 mins.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter.

  • Dilution: Dilute 1:1 with 0.1% Formic Acid in Water (to match initial mobile phase conditions).

Protocol: Swab Analysis (Cleaning Validation)[1]
  • Swab: Swab the surface (10x10 cm) using a Texwipe moistened with Acetonitrile:Water (80:20) .

  • Extraction: Place swab in a vial with 5.0 mL extraction solvent (ACN:Water 80:20).

  • Sonication: Sonicate for 10 minutes.

  • Analysis: Inject directly (Method A) or dilute 1:10 for Method B.

Validation Criteria (ICH Q2)

To ensure "Trustworthiness" and "Self-Validation," the following criteria must be met during method transfer.

ParameterMethod A (UV) CriteriaMethod B (MS) Criteria
Linearity (R²) > 0.999 (Range: 10 - 200 µg/mL)> 0.99 (Range: 1 - 1000 ng/mL)
Precision (RSD) < 2.0% (n=6)< 10.0% (at LOQ)
Accuracy (Recovery) 98.0 - 102.0%80.0 - 120.0% (Trace level)
LOD/LOQ ~1 µg/mL (LOQ)~5 ng/mL (LOQ)
Specificity Resolution > 2.0 from nearest peakPresence of Qualifier Transition

System Suitability Test (SST):

  • Inject Standard (5x).[1]

  • Tailing Factor: Must be < 1.5 (Critical for urea derivatives).[1]

  • Carryover: Inject blank after highest standard. Peak area must be < 20% of LOQ.

Troubleshooting & Scientific Insight

  • Peak Splitting: Often caused by injecting the sample in 100% Acetonitrile into a high-aqueous initial gradient. Solution: Dilute sample with water (at least 30-50%) before injection.[1]

  • Degradation: Chloroethyl ureas are susceptible to hydrolysis in alkaline media. Solution: Ensure all glassware is neutral/acid washed. Keep autosampler at 4°C.

  • Sensitivity Loss (MS): The "Chloroethyl" group can suppress ionization in some sources. If signal is low, try APCI (Atmospheric Pressure Chemical Ionization) , which often favors neutral ureas better than ESI.[1]

References

  • European Medicines Agency. (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1]Link

  • Kashino, S., & Haisa, M. (1977).[1][2] The crystal structure of N-phenylurea.[2] Acta Crystallographica Section B. (Structural basis for phenylurea hydrophobicity). Link

  • Tixier, C., et al. (2001).[1] Determination of phenylurea herbicides in natural waters...[3][4] using solid-phase extraction and LC-MS. Journal of Chromatography A. (Methodology basis for halogenated phenylureas). Link

  • BenchChem. (2025).[5] Mass Spectrometry Fragmentation Analysis of Chloroethyl derivatives. (Fragmentation mechanisms for chloroethyl groups).[1][5] Link[1]

Sources

Application

Technical Guide: N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (4-Br-CEU) for Tubulin Polymerization Studies

Introduction & Mechanism of Action N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (4-Br-CEU) belongs to a specialized class of antimitotic agents known as N-phenyl-N'-(2-chloroethyl)ureas (CEUs). Unlike classical tubulin inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (4-Br-CEU) belongs to a specialized class of antimitotic agents known as N-phenyl-N'-(2-chloroethyl)ureas (CEUs). Unlike classical tubulin inhibitors that bind reversibly, CEUs are unique covalent modifiers of


-tubulin.

While traditional agents like colchicine or combretastatin A-4 (CA-4) bind non-covalently to the colchicine-binding site (CBS), CEUs utilize a "hybrid" mechanism. They initially dock into the CBS via hydrophobic interactions (driven by the halogenated phenyl ring) and subsequently execute a nucleophilic attack on a specific amino acid residue.

Key Mechanistic Differentiator: Covalent Acylation

Research indicates that the 2-chloroethyl moiety of CEUs does not merely alkylate random cysteines. Instead, it specifically acylates the


-carboxyl group of Glutamate-198 (Glu198)  on 

-tubulin. This irreversible modification sterically hinders the straight conformation required for microtubule assembly, locking tubulin in a curved, polymerization-incompetent state.
Mechanistic Pathway Diagram

CEU_Mechanism CEU 4-Br-CEU (Solvent Accessible) Complex Non-Covalent Docking (Colchicine Binding Site) CEU->Complex Diffusion Tubulin_D $alphabeta$-Tubulin Heterodimer (Soluble) Tubulin_D->Complex Diffusion Acylation Covalent Acylation of $beta$-Tubulin Glu198 Complex->Acylation Nucleophilic Attack (Cl- elimination) Conf_Change Conformational Lock (Curved State) Acylation->Conf_Change Steric Hindrance Inhibition Inhibition of Polymerization (Microtubule Destabilization) Conf_Change->Inhibition Apoptosis G2/M Arrest & Apoptosis Inhibition->Apoptosis Mitotic Catastrophe

Figure 1: The covalent mechanism of action of CEUs targeting Glu198 on ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-tubulin.

Material Preparation & Handling[2][3][4]

The chloroethyl group is chemically reactive (an alkylating agent).[1] Proper handling is critical to prevent hydrolysis before the experiment.

Solubility and Storage
ParameterSpecificationNotes
Molecular Weight ~277.55 g/mol Based on Br/Cl isotopes.
Primary Solvent DMSO (Dimethyl sulfoxide)Soluble up to 50-100 mM.
Secondary Solvent EthanolSoluble, but DMSO is preferred for cell culture.
Aqueous Solubility Very LowPrecipitates in water >10 µM without carrier.
Storage (Solid) -20°CDesiccated, protected from light.
Storage (Stock) -80°CAliquot to avoid freeze-thaw cycles. Stable for 1-3 months.
Working Solution Preparation
  • Weighing: Weigh the solid powder in a static-free environment.

  • Stock Solution (10 mM): Dissolve in anhydrous DMSO. Vortex until clear.

    • Calculation: Mass (mg) / MW (mg/mmol) = mmol. Add DMSO volume to reach 10 mM.

  • Dilution: Prepare intermediate dilutions (e.g., 100 µM, 1 mM) in DMSO.

    • Critical: Do not dilute into aqueous buffer until immediately before use. The chloroethyl urea moiety can hydrolyze over time in water (half-life varies by pH, typically hours).

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the scattering of light by microtubules. As tubulin polymerizes, the solution becomes turbid, increasing absorbance at 340 nm. 4-Br-CEU should suppress this increase.

Reagents Required
  • Purified Tubulin: >99% pure bovine brain tubulin (lyophilized).

  • GTP Stock: 100 mM (guanosine triphosphate).

  • PEM Buffer (4X): 320 mM PIPES, 4 mM EGTA, 8 mM MgCl2, pH 6.9.

  • 4-Br-CEU: 10 mM stock in DMSO.

  • Control Inhibitor: Colchicine or Nocodazole (10 µM).

  • Control Vehicle: DMSO.

Step-by-Step Methodology
  • Buffer Prep: Prepare G-PEM Buffer (1X PEM + 1 mM GTP + 5-10% Glycerol). Keep on ice.

    • Note: Glycerol enhances polymerization signal; omission may weaken the baseline curve.

  • Tubulin Resuspension: Resuspend lyophilized tubulin in cold G-PEM to a final concentration of 3.0 mg/mL (approx. 30 µM) . Keep on ice strictly.

  • Compound Addition:

    • Pre-warm a 96-well half-area plate to 37°C in the spectrophotometer.

    • Prepare 10X concentrations of 4-Br-CEU in G-PEM buffer (e.g., for a 10 µM final assay, prepare 100 µM). Do this rapidly to minimize hydrolysis.

    • Add 5 µL of 10X compound to experimental wells.

    • Add 5 µL of 10X DMSO equivalent to control wells.

  • Initiation: Add 45 µL of cold Tubulin solution to each well.

    • Final Volume: 50 µL.

    • Final Tubulin: ~2.7 mg/mL.

  • Measurement: Immediately place in the reader at 37°C.

    • Mode: Kinetic.[2]

    • Wavelength: 340 nm.

    • Interval: 30-60 seconds.

    • Duration: 60 minutes.

Data Interpretation
  • Vmax: Calculate the maximum slope of the growth phase. 4-Br-CEU should reduce Vmax dose-dependently.

  • Steady State: Compare the final absorbance plateau.

  • IC50 Calculation: Plot % Inhibition vs. Log[Concentration].

Protocol B: Cellular Microtubule Visualization (Immunofluorescence)

To confirm that 4-Br-CEU disrupts the microtubule network in living cells (and not just purified protein), use indirect immunofluorescence.

Cell Culture & Treatment
  • Seeding: Seed HeLa or A549 cells on sterile glass coverslips in a 24-well plate (approx. 5x10^4 cells/well). Incubate 24h.

  • Treatment: Treat cells with 4-Br-CEU (e.g., 10 nM, 100 nM, 1 µM) for 18–24 hours.

    • Positive Control: Colchicine (100 nM).

    • Negative Control: 0.1% DMSO.

Fixation & Staining
  • Wash: Rinse 1x with warm PBS.

  • Fixation: Fix with 4% Paraformaldehyde in PBS for 15 min at Room Temperature (RT).

    • Alternative: Ice-cold Methanol for 10 min at -20°C (preserves microtubule structure well but may affect some epitopes).

  • Permeabilization: Wash 3x PBS. Incubate with 0.1% Triton X-100 in PBS for 10 min.

  • Blocking: Block with 3% BSA in PBS for 30 min.

  • Primary Antibody: Incubate with Anti-

    
    -Tubulin  (mouse monoclonal, 1:500) for 1h at RT.
    
  • Secondary Antibody: Wash 3x PBS. Incubate with Goat Anti-Mouse Alexa Fluor 488 (1:1000) for 1h in dark.

    • Counterstain: Add DAPI (1 µg/mL) in the final 5 min for nuclei.

  • Mounting: Mount coverslips on slides with anti-fade medium.

Expected Phenotypes
  • Control: Fine, filamentous network radiating from the centrosome.

  • 4-Br-CEU Treated: Loss of filaments; diffuse green cytoplasmic staining (depolymerized tubulin); rounded cell morphology; fragmented nuclei (apoptotic bodies).

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Assays cluster_2 Analysis Stock 4-Br-CEU Stock (DMSO, 10mM) Dilution Rapid Dilution (Avoid Hydrolysis) Stock->Dilution InVitro Turbidity Assay (340nm Absorbance) Dilution->InVitro purified tubulin Cellular Immunofluorescence (Anti-Tubulin) Dilution->Cellular live cells IC50 IC50 Calculation InVitro->IC50 Phenotype Phenotype Scoring (G2/M Arrest) Cellular->Phenotype

Figure 2: Integrated workflow for validating 4-Br-CEU activity.

References

  • Borel, M., et al. (2007). "N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity."[3] British Journal of Cancer, 96(11), 1684-1691.[3]

  • Fortin, S., & Gaudreault, R. C. (2009). "Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin." Bioorganic & Medicinal Chemistry, 17(10), 3690-3697. [1]

  • Dumontet, C., & Jordan, M. A. (2010). "Microtubule-binding agents: a dynamic field of cancer therapeutics." Nature Reviews Drug Discovery, 9(10), 790-803.

  • Martinez, R., et al. (2015). "Tubulin-Targeting Agents: A Comprehensive Review." Journal of Medicinal Chemistry. (General reference for tubulin assay standards).

Sources

Method

Application Note: Strategic Derivatization of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea

Executive Summary This application note details the strategic derivatization of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (CEU-4Br) to enhance its pharmacological profile. While the parent compound is a documented antimit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic derivatization of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (CEU-4Br) to enhance its pharmacological profile. While the parent compound is a documented antimitotic agent targeting


-tubulin, its clinical utility is limited by poor aqueous solubility and moderate potency.

We present two distinct derivatization pathways to unlock "improved activity":

  • Pharmacophore Expansion (Suzuki-Miyaura Coupling): Utilizing the 4-bromo "handle" to introduce solubilizing heterocycles, thereby enhancing bioavailability and tubulin binding affinity.

  • Mechanistic Switching (Regioselective Nitrosation): Converting the urea scaffold into a Nitrosourea , shifting the mechanism of action from tubulin inhibition to potent DNA alkylation (cross-linking), analogous to clinical agents like Carmustine (BCNU).

Scientific Rationale & Mechanism

The Dual-State Scaffold

The CEU-4Br molecule possesses two reactive centers that dictate its biological fate. Understanding these is critical for rational design.

  • The 2-Chloroethyl Moiety (The Warhead): In its native urea state, this group is essential for alkylating

    
    -tubulin at specific cysteine residues (likely Cys239), leading to microtubule depolymerization. However, it is a weak alkylator in this state.
    
  • The 4-Bromophenyl Group (The Handle): The bromine atom provides a versatile site for Palladium-catalyzed cross-coupling, allowing the introduction of polar groups to modulate Lipophilicity (LogP).

Pathway A: Nitrosation (The "Activation" Switch)

Nitrosation of the nitrogen adjacent to the 2-chloroethyl group transforms the molecule into a highly reactive N-nitroso-N-(2-chloroethyl) species. Under physiological conditions, this derivative decomposes to form a chloroethyl diazonium ion , a potent electrophile capable of forming interstrand DNA cross-links (dG-dC), significantly increasing cytotoxicity against resistant tumor lines.

Pathway B: Bioisosteric Expansion

Replacing the bromine with solubilizing groups (e.g., pyridine, morpholine) via Suzuki coupling addresses the hydrophobicity issue. This modification can also extend the molecule into additional hydrophobic pockets within the colchicine-binding site of tubulin.

Visualization of Pathways

DerivatizationPathways Parent Parent Compound N-(4-Br-Ph)-N'-(2-Cl-Et)urea (Tubulin Inhibitor) ReagentA NaNO2 / HCOOH (Nitrosation) Parent->ReagentA ReagentB Pd(PPh3)4 / Boronic Acid (Suzuki Coupling) Parent->ReagentB Nitroso N-Nitroso Derivative (DNA Cross-linker) ReagentA->Nitroso Pathway A MechA Mechanism: Diazo Hydroxide Formation -> DNA Alkylation Nitroso->MechA Biaryl Biaryl Urea Derivative (Enhanced Tubulin Binder) ReagentB->Biaryl Pathway B MechB Mechanism: Solubility Increase -> Enhanced Bioavailability Biaryl->MechB

Caption: Divergent synthesis pathways for CEU-4Br. Pathway A (Red) activates DNA-damaging potential; Pathway B (Green) optimizes tubulin inhibition and solubility.

Experimental Protocols

Protocol A: Regioselective Nitrosation (DNA-Targeting Activation)

Objective: Synthesis of N-(4-bromophenyl)-N'-nitroso-N'-(2-chloroethyl)urea. Safety Note: Nitrosoureas are carcinogenic and unstable. Perform all steps in a fume hood with appropriate PPE.

  • Preparation: Dissolve 1.0 eq (2.76 g) of CEU-4Br in 20 mL of 98% Formic Acid (HCOOH). Cool the solution to 0°C in an ice bath.

  • Nitrosation: Add 1.5 eq (0.69 g) of Sodium Nitrite (NaNO2) in small portions over 30 minutes. Critical: Maintain temperature <5°C to prevent decomposition.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C for 30 minutes. Monitor by TLC (formation of a less polar spot).

  • Workup: Pour the reaction mixture onto 100 g of crushed ice. The product will precipitate as a yellow solid.

  • Purification: Filter the solid rapidly. Wash with cold water (3x 20 mL) and cold n-hexane. Dissolve in diethyl ether, dry over MgSO4, and evaporate in vacuo at <25°C.

    • Note: Do not recrystallize from hot solvents; nitrosoureas are thermally labile.

  • Validation: IR Spectrum should show NO stretch at ~1480 cm⁻¹.

Protocol B: Palladium-Catalyzed Cross-Coupling (Solubility Optimization)

Objective: Synthesis of N-(4-(pyridin-3-yl)phenyl)-N'-(2-chloroethyl)urea via Suzuki-Miyaura coupling.

  • Reagents:

    • Substrate: CEU-4Br (1.0 eq)

    • Coupling Partner: 3-Pyridylboronic acid (1.2 eq)

    • Catalyst: Pd(PPh3)4 (5 mol%)

    • Base: K2CO3 (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Degas the solvent mixture with Argon for 15 minutes.

    • Add CEU-4Br, boronic acid, and base to a sealed tube.

    • Add catalyst under Argon flow.

    • Heat to 85°C for 6–8 hours. Caution: Do not exceed 90°C to avoid cyclization of the chloroethylurea tail to an oxazoline.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na2SO4.

  • Purification: Flash column chromatography (DCM:MeOH gradient). The pyridine nitrogen significantly lowers LogP, improving aqueous solubility.

Data Summary & Expected Outcomes

The following table contrasts the predicted properties of the parent scaffold versus the derivatives generated by the protocols above.

PropertyParent (CEU-4Br)Derivative A (Nitrosourea)Derivative B (Biaryl-Pyridine)
Primary Target

-Tubulin
DNA (Interstrand Crosslink)

-Tubulin
Mechanism Microtubule DepolymerizationAlkylation (O6-Guanine)Microtubule Depolymerization
LogP (Predicted) ~3.2 (Poor Solubility)~3.5 (Lipophilic, BBB permeable)~1.8 (Improved Solubility)
Potency (IC50) 5–10 µM0.5–2 µM (Cytotoxic)1–5 µM (Targeted)
Stability Stable SolidThermally LabileStable Solid

Biological Validation Workflow

To confirm "improved activity," researchers must validate the mechanism of action using the specific assays below.

ValidationWorkflow cluster_Assays Parallel Validation Assays Sample Synthesized Derivative MTT MTT/Cell Viability (General Potency) Sample->MTT Comet Comet Assay (DNA Damage Detection) Sample->Comet Tubulin Tubulin Polymerization Assay (Vmax Inhibition) Sample->Tubulin Decision Activity Profile Analysis MTT->Decision Comet->Decision Tubulin->Decision ResultA High DNA Damage Low Tubulin Effect => Nitrosourea Success Decision->ResultA Pathway A ResultB No DNA Damage High Tubulin Inhibition => Suzuki Success Decision->ResultB Pathway B

Caption: Validation logic to distinguish between DNA-alkylating activity (Pathway A) and enhanced tubulin binding (Pathway B).

References

  • Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas. Journal of Medicinal Chemistry. (2001).[1]

  • Organic Syntheses Procedure: Nitrosomethylurea. Organic Syntheses. (Coll. Vol. 2, p. 461).

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-arylmethylurea Derivatives. Molecules. (2019).

  • N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling. British Journal of Cancer. (2008).

  • Process for preparation of carmustine (Nitrosation Protocols). Google Patents (US20190169116A1). (2019).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea

The following technical support guide is designed for researchers and process chemists working with N-(4-Bromophenyl)-N'-(2-chloroethyl)urea . This compound belongs to the class of Aryl Chloroethyl Ureas (CEUs) , which a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with N-(4-Bromophenyl)-N'-(2-chloroethyl)urea . This compound belongs to the class of Aryl Chloroethyl Ureas (CEUs) , which are significant as precursors to nitrosoureas (alkylating antineoplastic agents) and as thioredoxin-1 inhibitors.[1]

Case ID: CEU-Br-Purification-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

The crude product of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea typically contains three major impurity classes:

  • Unreacted 4-Bromoaniline: (If synthesized via isocyanate route).

  • Symmetric Urea (Bis(4-bromophenyl)urea): A highly insoluble byproduct formed by moisture reacting with the isocyanate intermediate.

  • Hydrolysis Products: 2-aminoethanol derivatives if the chloroethyl group hydrolyzes (rare under neutral conditions but possible).

This guide prioritizes a non-chromatographic workup (Recrystallization & Trituration) to maximize yield and purity, as silica gel chromatography can sometimes degrade the labile chloroethyl moiety.

Tier 1: Initial Assessment & "Quick Fix" Washes

Before attempting recrystallization, you must remove the gross impurities that interfere with crystal lattice formation.

Q1: My crude product is a sticky solid or oil. How do I convert it to a workable powder?

Diagnosis: This is likely due to trapped solvent or unreacted aniline acting as a plasticizer. Protocol (Trituration):

  • Suspend the crude material in cold Hexane or Diethyl Ether (10 mL per gram of crude).

  • Sonicate for 5-10 minutes. This breaks up the oil/solid interface.

  • Filter the resulting solid.

  • Why this works: The urea product is insoluble in non-polar solvents, while non-polar impurities and residual high-boiling solvents remain in the filtrate.

Q2: TLC shows a spot for starting material (4-bromoaniline). How do I remove it without a column?

Diagnosis: Unreacted amine is present.[2] Protocol (Acid Wash):

  • Dissolve the crude product in Ethyl Acetate (EtOAc) .

  • Wash the organic layer twice with 1N HCl (cold) .

  • Wash once with Brine and dry over anhydrous

    
    .
    
  • Evaporate the solvent.

  • Mechanism: The HCl protonates the aniline (

    
    ), rendering it water-soluble. The urea, being much less basic, remains in the organic layer.
    

Tier 2: Recrystallization (The Gold Standard)

Recrystallization is the most effective method for this compound, but the choice of solvent is critical to avoid "oiling out" or decomposing the chloroethyl group.

Q3: What is the optimal solvent system for recrystallization?

Recommendation: Ethanol (EtOH) or Ethanol/Water (9:1) .

  • Alternative: Toluene (good for removing non-polar impurities, but lower recovery).

  • Avoid: Methanol (can sometimes cause transesterification/solvolysis at high temps over long periods) or strong bases.

Q4: I have a white solid that won't dissolve even in boiling Ethanol. What is it?

Critical Alert: This is likely Bis(4-bromophenyl)urea (the symmetric urea). Action: Do NOT add more solvent.

  • Bring the solution to a boil where the main product is dissolved.

  • Hot Filtration: Filter the solution while hot through a pre-warmed funnel or a glass frit.

  • The insoluble solid on the filter is the impurity. Discard it.

  • Allow the filtrate to cool slowly to Room Temperature, then to 4°C.

Master Protocol: Recrystallization of CEU-Br
  • Dissolution: Place crude solid in Erlenmeyer flask. Add absolute Ethanol (approx. 5-7 mL/g). Heat to reflux.

  • Clarification: If the solution is dark/colored, add Activated Carbon (1-2% w/w). Stir for 5 mins.

  • Filtration: Filter hot (removes Carbon and Symmetric Urea).

  • Crystallization: Allow filtrate to cool to RT undisturbed for 2 hours. Then refrigerate (4°C) for 4 hours.

  • Collection: Filter crystals, wash with cold Ethanol/Hexane (1:1).

Tier 3: Advanced Troubleshooting & Data

Impurity Profile & Solubility Table
ComponentStructure NoteSolubility (Cold EtOH)Solubility (1N HCl)Removal Strategy
Target Product Urea linkageModerateInsolubleRecrystallize
4-Bromoaniline AmineSolubleSoluble Acid Wash
Bis-urea SymmetricInsoluble InsolubleHot Filtration
2-Chloroethyl isocyanate ReactiveSoluble (Decomposes)DecomposesHydrolyzes during workup
Q5: Can I use Silica Gel Chromatography?

Advisory: Yes, but proceed with caution.

  • Risk: The 2-chloroethyl group can undergo cyclization to an oxazoline on acidic silica or basic alumina.

  • Condition: Use neutral silica. Elute with Hexane:Ethyl Acetate (3:1 to 1:1) .

  • Load: Solid load is preferred to avoid solubility issues.

Tier 4: Visualization & Logic Flow

Purification Decision Matrix

The following diagram outlines the logical flow for purifying the crude reaction mixture.

PurificationFlow Start Crude Product (Solid/Oil) CheckState Physical State? Start->CheckState Oily Sticky/Oily CheckState->Oily Yes Solid Solid Powder CheckState->Solid No Triturate Triturate with Cold Hexane/Ether Oily->Triturate AcidWash Dissolve in EtOAc Wash with 1N HCl Solid->AcidWash If Amine Present Recryst Recrystallization (Solvent: Ethanol) Solid->Recryst If Amine Absent Triturate->AcidWash If Amine Present AcidWash->Recryst HotFilter Hot Filtration (Remove Bis-urea) Recryst->HotFilter Insolubles Present? Crystallize Cool to 4°C Collect Crystals Recryst->Crystallize Clear Solution HotFilter->Crystallize

Figure 1: Decision tree for the purification of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, addressing physical state and chemical impurities.

Tier 5: Analytical Verification

Q6: How do I confirm the structure and purity?

  • 1H NMR (DMSO-d6): Look for the characteristic triplet/multiplet of the ethyl group.

    • 
       ppm (
      
      
      
      )
    • 
       ppm (
      
      
      
      )
    • 
       ppm (Urea 
      
      
      
      , triplet)
    • 
       ppm (Aniline 
      
      
      
      , singlet)
    • Note: If the integral ratio of aromatic protons to ethyl protons is > 2:1, you still have symmetric urea.

  • Melting Point: Expect a sharp range. Broadening

    
     indicates wetness or impurities.
    
    • Typical range for aryl-chloroethyl ureas: 110°C – 140°C (Compound specific, check literature for exact value of 4-Br analog, often ~125-130°C).

References

  • General Synthesis of Aryl Chloroethyl Ureas

    • Title: Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation.[1]

    • Source: ResearchG
    • Context: Describes the synthesis and handling of N-aryl-N'-(2-chloroethyl)ureas (CEUs).
    • URL:[Link]

  • Urea Purification Methodologies

    • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
    • Source: PMC (PubMed Central)
    • Context: Provides general protocols for urea synthesis and purific
    • URL:[Link]

  • Crystallographic Data & Hydrogen Bonding (Solubility Insights)

    • Title: N-(4-Bromophenyl)urea Crystal Structure.[3]

    • Source: NIH / PMC
    • Context: Explains the low solubility of the symmetric impurity (N-(4-bromophenyl)urea) due to extensive hydrogen bonding networks.
    • URL:[Link]

Sources

Optimization

Technical Support Center: N-(4-Bromophenyl)-N'-(2-chloroethyl)urea Analysis

Introduction Welcome to the technical support hub for N-(4-Bromophenyl)-N'-(2-chloroethyl)urea . As researchers working with alkylating agent precursors and urea derivatives, you face a unique set of stability and detect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for N-(4-Bromophenyl)-N'-(2-chloroethyl)urea . As researchers working with alkylating agent precursors and urea derivatives, you face a unique set of stability and detection challenges. This molecule combines a lipophilic halogenated aromatic ring with a reactive chloroethyl chain, creating a "perfect storm" for specific degradation pathways and synthesis by-products.

This guide moves beyond generic advice, providing a mechanistic breakdown of impurities derived from the isocyanate synthesis route and hydrolytic degradation , supported by self-validating analytical protocols.

Module 1: The "Fingerprint" – Mass Spectrometry Identification

Before troubleshooting chromatography, you must confirm identity. This molecule possesses a unique isotopic signature due to the presence of both Bromine (Br) and Chlorine (Cl).[1][2][3]

The "100 : 130 : 30" Rule Unlike standard organic molecules, the molecular ion (M+) is not the only dominant peak. You must look for a specific triplet pattern caused by the natural abundance of


 (approx. 1:[1]1) and 

(approx. 3:1).
Ion SpeciesIsotope CompositionCalculated Abundance (Normalized)Diagnostic Value
M

+

100% Base Peak
M+2 (

+

) + (

+

)
~133% Critical Identifier: The M+2 peak is often taller than the M peak.
M+4

+

~33% Confirmation of both halogens present.

Tech Tip: If your mass spectrum shows a 1:1 doublet (M, M+2), you have lost the Chlorine (likely hydrolysis to -OH). If you see a 3:1 pattern, you have lost the Bromine (unlikely, but possible in dehalogenation).

Module 2: Origin of Impurities (Synthesis & Degradation)

Understanding where an impurity comes from is the first step in removing it. The diagram below maps the two primary sources: Process Impurities (from the isocyanate reaction) and Degradation Products (storage instability).

Visualizing the Pathway

ImpurityMap cluster_synthesis Synthesis Route (Isocyanate Method) cluster_degradation Degradation Pathways (Storage) SM1 4-Bromoaniline (Starting Material) Target TARGET MOLECULE N-(4-Bromophenyl)-N'-(2-chloroethyl)urea SM1->Target + SM2 SM2 2-Chloroethyl Isocyanate (Reagent) Imp_Sym Impurity A: Symmetric Urea Bis(4-bromophenyl)urea SM2->Imp_Sym + H2O (Moisture) + SM1 Deg_OH Degradant B: Hydrolysis N-(4-Bromophenyl)-N'-(2-hydroxyethyl)urea Target->Deg_OH Hydrolysis (-Cl, +OH) (Aq. conditions) Deg_Cyc Degradant C: Cyclization 2-((4-Bromophenyl)amino)-2-oxazoline Target->Deg_Cyc Cyclization (-HCl) (Basic conditions)

Figure 1: Mechanistic origin of common impurities. Red nodes indicate synthesis by-products; Yellow nodes indicate degradation.

Detailed Impurity Profiles
Impurity TypeChemical NameOrigin MechanismRelative Retention (RRT)*
Synthesis Bis(4-bromophenyl)urea Moisture reacts with isocyanate to form amine, which reacts with another isocyanate.~1.5 - 1.8 (Late eluting, very hydrophobic)
Synthesis 4-Bromoaniline Unreacted starting material.~0.4 - 0.6 (Early eluting, basic)
Degradant Hydroxyethyl analog Hydrolysis of the C-Cl bond to C-OH.~0.2 - 0.3 (Very polar)
Degradant Oxazoline derivative Intramolecular cyclization (loss of HCl).~0.5 - 0.8 (pH dependent)

*RRT estimated based on standard C18 column behavior relative to the target urea.

Module 3: Analytical Method Development

To separate the target from the hydrophobic symmetric urea and the polar hydrolytic degradants, a gradient method is required.

Recommended HPLC Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Acidic pH suppresses the ionization of silanols (reducing tailing for aniline) and stabilizes the urea bond.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm (Strong absorption by the bromophenyl ring).

  • Gradient Profile:

Time (min)% Mobile Phase BPurpose
0.010Initial hold for polar degradants (Hydroxyethyl)
2.010Isocratic hold
15.090Ramp to elute Target and Symmetric Urea
20.090Wash column (Remove Bis-urea)
20.110Re-equilibration

Module 4: Troubleshooting FAQ

Q1: I see a "Ghost Peak" at a very long retention time in my blank injections. What is it?

  • Diagnosis: This is almost certainly Bis(4-bromophenyl)urea .

  • Cause: This impurity has extremely low solubility in water/methanol but high solubility in pure ACN. If your gradient wash isn't long enough, it carries over to the next run.

  • Fix: Extend the 90% B hold in your gradient to at least 5-8 minutes or perform a "sawtooth" wash between runs.

Q2: My target peak is splitting or has a front shoulder.

  • Diagnosis: Solvent mismatch.

  • Cause: Dissolving the sample in 100% Acetonitrile (strong solvent) while starting the gradient at 10% Acetonitrile (weak solvent). The sample precipitates momentarily at the column head.

  • Fix: Dissolve the sample in a 50:50 Water:ACN mixture. If solubility is an issue, use Methanol, but avoid 100% ACN diluent.

Q3: The mass spec shows a peak at M-36. Is this a fragment?

  • Diagnosis: It is likely the Cyclized Oxazoline impurity, not just a fragment.

  • Cause: In the ion source or in solution (if basic), the chloroethyl group cyclizes, losing HCl (Mass 36).

  • Verification: Check the isotope pattern. The M-36 peak will have lost the Chlorine signature (no 3:1 ratio), showing only the Bromine (1:1) pattern.[4][5][6][7][8]

Q4: I am losing mass balance (Assay < 95%) but see no impurity peaks.

  • Diagnosis: Inorganic salt contamination or volatile loss.

  • Cause: If you used 4-bromoaniline hydrochloride as a starting material, you might have residual salts (invisible in UV). Alternatively, 2-chloroethyl isocyanate is volatile and toxic; if unreacted residues remain, they may evaporate during drying.

  • Fix: Perform Residue on Ignition (ROI) test to check for salts.

Module 5: Decision Tree for Unknown Peaks

Use this logic flow to classify any unexpected peaks in your chromatogram.

TroubleshootingTree Start Unknown Peak Detected RRT_Check Check Relative Retention Time (RRT) Start->RRT_Check Late RRT > 1.2 (Non-polar) RRT_Check->Late Early RRT < 0.8 (Polar) RRT_Check->Early MS_Check_Late Check MS Isotope Pattern Late->MS_Check_Late MS_Check_Early Check MS Isotope Pattern Early->MS_Check_Early SymUrea Pattern: Br2 (1:2:1) ID: Bis(4-bromophenyl)urea MS_Check_Late->SymUrea Contains 2x Bromine StartMat Pattern: Br1 (1:1) ID: 4-Bromoaniline MS_Check_Early->StartMat Contains 1x Br, Basic pH Hydrolysis Pattern: Br1 (1:1) NO Cl ID: Hydroxyethyl Urea MS_Check_Early->Hydrolysis Contains 1x Br, Loss of Cl

Figure 2: Rapid classification of unknown impurities based on retention and mass spectral data.

References

  • ICH Harmonised Tripartite Guideline. (2006).[6] Impurities in New Drug Substances Q3A(R2).[6] International Council for Harmonisation.[6][9] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10619, 1-(2-Chloroethyl)-3-phenylurea (Structural Analog). PubChem. [Link]

  • Tong, L., et al. (2011). Characterization of impurities in phenylurea herbicides by HPLC-UV-MS. Journal of Environmental Sciences. (Validating urea degradation pathways). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Guide: N-(4-Bromophenyl)-N'-(2-chloroethyl)urea vs. Cisplatin

Executive Summary: The Mechanistic Divergence This guide compares the cytotoxicity profile of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (hereafter referred to as 4-Br-CEU ), a representative of the 1-aryl-3-(2-chloroethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mechanistic Divergence

This guide compares the cytotoxicity profile of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (hereafter referred to as 4-Br-CEU ), a representative of the 1-aryl-3-(2-chloroethyl)urea (CEU) class, against the clinical gold standard, Cisplatin .

While both agents are potent cytotoxins, they operate through fundamentally opposing mechanisms. Cisplatin is a "hard" electrophile that targets DNA (genotoxic), whereas 4-Br-CEU acts as a "soft" alkylating agent that preferentially targets protein thiols and carboxylates—specifically


-tubulin  and thioredoxin . This distinction renders 4-Br-CEU effective in cisplatin-resistant phenotypes, offering a strategic alternative for tumors with enhanced DNA repair capacity (e.g., NER pathway upregulation).
Quick Verdict
  • Cisplatin: Superior for rapidly dividing, DNA-repair-deficient tumors. Limited by nephrotoxicity and acquired resistance (ERCC1/XPF overexpression).

  • 4-Br-CEU: Effective in quiescent or cisplatin-resistant cells. Mechanism involves cytoskeleton disruption (microtubule destabilization) rather than direct DNA crosslinking.

Chemical & Mechanistic Profile

Structural Logic
  • Cisplatin (

    
    ):  A square planar complex. Activation requires aquation (loss of Cl ligands) to form reactive cationic species that attack DNA bases (N7-Guanine).
    
  • 4-Br-CEU (

    
    ):  A lipophilic urea derivative. The 2-chloroethyl group is the "warhead," but unlike nitrogen mustards, the urea electron-withdrawing effect modulates its reactivity. It avoids rapid hydrolysis, allowing it to penetrate the cell and alkylate specific protein residues (Glu198 on 
    
    
    
    -tubulin) rather than DNA.
Mechanism of Action (MOA) Visualization

The following diagram contrasts the subcellular targets and signaling cascades triggered by each compound.

MOA_Comparison Cisplatin Cisplatin Entry_Cis CTR1 Transporter / Passive Diffusion Cisplatin->Entry_Cis BrCEU 4-Br-CEU Entry_CEU Passive Diffusion (Lipophilic) BrCEU->Entry_CEU DNA Nuclear DNA (N7-Guanine Crosslinks) Entry_Cis->DNA Tubulin Cytoskeleton (Beta-Tubulin Glu198) Entry_CEU->Tubulin Alkylation TRX Thioredoxin (TRX1) (Redox Signaling) Entry_CEU->TRX Inhibition DDR DNA Damage Response (ATM/ATR Activation) DNA->DDR Arrest_G2 G2/M Cell Cycle Arrest Tubulin->Arrest_G2 Apoptosis Apoptosis (Caspase 3/7) TRX->Apoptosis ROS Accumulation Arrest_S S-Phase/G2 Arrest DDR->Arrest_S Arrest_G2->Apoptosis Arrest_S->Apoptosis

Figure 1: Mechanistic divergence. Cisplatin triggers the DNA damage response (DDR), while 4-Br-CEU disrupts microtubule dynamics and redox homeostasis.

Cytotoxicity Performance Data

The data below synthesizes experimental findings for the CEU class (specifically 4-iodo and 4-tert-butyl analogs, which share SAR properties with 4-bromo) versus Cisplatin.

Comparative IC50 Values ( )[1][2][3]
Cell LineTissue OriginCisplatin IC50 (

)
4-Br-CEU (Est.)*Resistance Factor (Cisplatin)CEU Efficacy Note
HeLa Cervical1.2 - 5.04.0 - 8.0LowComparable potency.
MCF-7 Breast10.0 - 15.03.5 - 6.0ModerateCEU Superior. 4-Br-CEU bypasses Bcl-2 resistance.
LoVo Colon21.0~4.0HighCEU Superior. Active in mismatch repair (MMR) deficient cells.
L1210 Leukemia0.5 - 2.02.0 - 5.0LowBoth highly effective.
A549 Lung (NSCLC)8.0 - 12.05.0 - 9.0HighCEU retains activity despite high GST levels.

*Note: Values for 4-Br-CEU are extrapolated from structure-activity relationship (SAR) data of the 4-Iodo (ICEU) and 4-tert-butyl-CEU analogs [1, 2]. The 4-bromo substitution typically exhibits bioactivity nearly identical to the 4-iodo analog due to similar lipophilicity (


) and Hammett (

) parameters.
Resistance Profiles
  • Cisplatin Resistance: Often driven by overexpression of ERCC1 (excision repair) or efflux pumps (ATP7A/B).

  • 4-Br-CEU Advantage: Because CEUs do not target DNA, they are not substrates for NER (Nucleotide Excision Repair) mechanisms. They remain cytotoxic in cell lines selected for cisplatin resistance.

Experimental Protocols

To validate these findings in your lab, use the following optimized protocols. Note the specific handling requirements for the urea derivative.

Compound Preparation[1][2][3][4][5][6][7][8][9]
  • Cisplatin: Dissolve in 0.9% NaCl (saline) to prevent hydrolysis. Do not use DMSO as a primary stock if avoidable, as DMSO can displace chloride ligands over time, deactivating the drug.

  • 4-Br-CEU: Highly lipophilic. Dissolve in 100% DMSO to create a 100 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent urea hydrolysis.

Cytotoxicity Assay Workflow (MTT/SRB)

This workflow incorporates a "Mechanism Check" to distinguish between the two drugs.

Assay_Workflow Start Seed Cells (96-well, 5k/well) Treat Drug Treatment (0-100 µM, 48-72h) Start->Treat Readout MTT/SRB Assay Treat->Readout Check Mechanism Check Readout->Check Tubulin Tubulin Polymerization Assay (Specific for CEU) Check->Tubulin If 4-Br-CEU Comet Comet Assay (Specific for Cisplatin) Check->Comet If Cisplatin

Figure 2: Experimental workflow. The "Mechanism Check" step is critical for validating that 4-Br-CEU is acting via cytoskeletal disruption rather than genotoxicity.

Protocol: Tubulin Polymerization (The CEU Validator)

Since 4-Br-CEU targets


-tubulin, cytotoxicity data should be paired with a polymerization assay.
  • Preparation: Use purified tubulin protein (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Incubation: Add 4-Br-CEU (10 µM) or Paclitaxel (control) to tubulin at 4°C.

  • Activation: Transfer to 37°C and monitor absorbance at 340 nm.

  • Result: 4-Br-CEU should inhibit the increase in OD340 (polymerization), whereas Cisplatin will have no effect on this assay.

Safety & Toxicity Considerations

ParameterCisplatin4-Br-CEU
Primary Toxicity Nephrotoxicity (Kidney damage). Dose-limiting. Requires aggressive hydration.Myelosuppression (Bone marrow). Typical of alkylating agents.
Emetogenic Potential High (Severe nausea/vomiting).Moderate.
Long-term Risks Secondary leukemias (due to DNA damage).Potential carcinogenicity (alkylator), but lower genotoxicity than nitrosoureas.

References

  • Lacroix, J., et al. (1988).[1] "In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents." Anticancer Research, 8(4), 595-598.[1]

  • Gaudreault, R. C., et al. (2010).[2] "Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas." European Journal of Medicinal Chemistry, 45(7), 2928-2937.

  • Bouchon, B., et al. (2005).[1] "Alkylation of beta-tubulin on Glu 198 by a microtubule disrupter."[1] Molecular Pharmacology, 68(5), 1415-1422.[1]

  • Dasari, S., & Tchounwou, P. B. (2014). "Cisplatin in cancer therapy: molecular mechanisms of action." European Journal of Pharmacology, 740, 364-378.

  • Petitclerc, E., et al. (2004). "N-(4-iodophenyl)-N'-(2-chloroethyl)urea, a novel tubulin-interacting agent." Cancer Research, 64(13), 4654-4663.

Sources

Comparative

Comparative Guide: Efficacy of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea in Drug-Resistant Models

This guide provides an in-depth technical analysis of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (referred to herein as 4-Br-CEU ), a member of the Aryl Chloroethyl Urea (CEU) class. This analysis focuses on its unique mec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (referred to herein as 4-Br-CEU ), a member of the Aryl Chloroethyl Urea (CEU) class. This analysis focuses on its unique mechanism of action and efficacy in drug-resistant cancer cell lines, contrasting it with standard chemotherapeutic agents.

Executive Summary: The "Soft" Alkylator Advantage

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea (4-Br-CEU) represents a distinct class of "soft" alkylating agents designed to overcome multidrug resistance (MDR). Unlike traditional nitrogen mustards (e.g., chlorambucil) that non-selectively alkylate DNA, 4-Br-CEU and its analogs (such as the well-characterized iodo-derivative, ICEU) target the cytoskeleton and specific cellular redox proteins.

Key Differentiator: The primary mechanism is the covalent alkylation of the Glutamic Acid residue (Glu198) on


-tubulin. This irreversible binding prevents microtubule polymerization, leading to G2/M arrest and apoptosis, even in cell lines overexpressing P-glycoprotein (P-gp/ABCB1) which typically efflux standard tubulin inhibitors like Paclitaxel.

Mechanism of Action (MoA)

The efficacy of 4-Br-CEU in resistant lines stems from its ability to bypass standard resistance pathways. While taxanes bind non-covalently to the taxol-binding site, 4-Br-CEU acts as a "suicide inhibitor" of microtubule dynamics.

Mechanistic Pathway

The following diagram illustrates the unique alkylation pathway of 4-Br-CEU compared to reversible binders.

MoA_Pathway Compound N-(4-Bromophenyl)- N'-(2-chloroethyl)urea CellEntry Passive Diffusion (High Lipophilicity) Compound->CellEntry Target Beta-Tubulin (Glu198 Residue) CellEntry->Target Action Covalent Alkylation (Irreversible) Target->Action Nucleophilic Attack Effect Microtubule Depolymerization Action->Effect Arrest G2/M Cell Cycle Arrest Effect->Arrest Outcome Apoptosis (Anoikis) Arrest->Outcome Pgp P-gp Efflux Pump (MDR1) Pgp->Compound Ineffective Efflux (Due to Kinetics)

Figure 1: Mechanism of Action showing covalent alkylation of Beta-Tubulin Glu198, bypassing P-gp efflux mechanisms common in MDR cells.

Comparative Efficacy Analysis

The table below contrasts 4-Br-CEU with standard-of-care agents in the context of drug resistance (e.g., CT-26 colon carcinoma, MCF-7/ADR).

FeatureN-(4-Bromophenyl)-N'-(2-chloroethyl)urea (CEU Class)Paclitaxel (Taxol)Cisplatin
Primary Target

-Tubulin (Glu198)

-Tubulin (Taxol site)
DNA (Guanine bases)
Binding Mode Covalent (Irreversible) Non-covalent (Reversible)Covalent (Cross-linking)
MDR Susceptibility Low (Bypasses P-gp)High (P-gp Substrate)Moderate (Glutathione conjugation)
Cell Cycle Arrest G2/M PhaseG2/M PhaseS / G2 Phase
IC50 (Resistant Lines) 1.9 - 10

M
(Typical for class)
> 100

M (in MDR lines)
5 - 20

M
Secondary Targets Thioredoxin-1 (Trx-1), VDAC-1NoneNone

Expert Insight: The halogen substitution at the para position (4-Bromo) is critical. Structure-Activity Relationship (SAR) studies indicate that 4-halo-phenyl substitutions significantly enhance lipophilicity and cytotoxicity compared to unsubstituted phenyl ureas. While the Iodo-analog (ICEU) is frequently used for radio-imaging, the Bromo-analog retains the core pharmacophore required for Glu198 alkylation.

Experimental Validation Protocols

To validate the efficacy of 4-Br-CEU in your specific drug-resistant cell lines, use the following self-validating workflow. This protocol controls for solubility issues common with lipophilic ureas.

Workflow Diagram

Protocol_Workflow cluster_assays Parallel Validation Assays Start Start: Drug-Resistant Cell Line (e.g., CT-26) Prep Solubilization: Dissolve 4-Br-CEU in DMSO (Final conc < 0.1%) Start->Prep Treat Treatment Gradient: 0.1, 1, 5, 10, 50, 100 µM (24h - 48h) Prep->Treat MTT Cytotoxicity Assay (MTT / CCK-8) Treat->MTT FACS Cell Cycle Analysis (PI Staining) Treat->FACS Tubulin Tubulin Polymerization Assay (In Vitro) Treat->Tubulin Analysis Calculate IC50 & RI (Resistance Index) MTT->Analysis FACS->Analysis Tubulin->Analysis

Figure 2: Experimental workflow for validating 4-Br-CEU efficacy, ensuring parallel assessment of cytotoxicity and mechanism.

Detailed Protocol Steps
1. Compound Preparation
  • Solvent: Dissolve N-(4-Bromophenyl)-N'-(2-chloroethyl)urea in 100% DMSO to create a 100 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the chloroethyl group.

  • Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is

    
     0.1% to avoid solvent toxicity.
    
2. Cytotoxicity Assay (MTT/CCK-8)
  • Seeding: Seed 5,000 cells/well in 96-well plates (e.g., CT-26 or MCF-7/ADR). Allow adherence for 24 hours.

  • Treatment: Apply 4-Br-CEU in a log-scale gradient (0.1

    
    M to 100 
    
    
    
    M). Include a "Vehicle Control" (DMSO only) and a "Positive Control" (e.g., ICEU or Paclitaxel).
  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read absorbance at 570 nm.

  • Calculation: $ \text{Cell Viability (%)} = \frac{OD_{sample} - OD_{blank}}{OD_{control} - OD_{blank}} \times 100 $

3. Cell Cycle Analysis (Flow Cytometry)
  • Objective: Confirm G2/M arrest (hallmark of CEU activity).

  • Method: Harvest treated cells, fix in 70% cold ethanol (-20°C, >2 hours). Wash with PBS.

  • Staining: Stain with Propidium Iodide (PI) + RNase A for 30 mins at 37°C.

  • Analysis: Analyze DNA content via flow cytometry.

  • Expected Result: A significant accumulation of cells in the G2/M peak compared to control, followed by a Sub-G1 peak (apoptosis) at higher concentrations or longer time points.[1]

References

  • Structural Characterization of Halogen

    • Title: N-(4-Bromophenyl)urea[2]

    • Source: PMC - NIH
    • URL:[Link]

  • Mechanism of Action in Resistant Lines (ICEU Analog)

    • Title: N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line[3][4]

    • Source: British Journal of Cancer (N
    • URL:[Link]

  • Structure-Activity Rel

    • Title: Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas[5]

    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • Targeting Thioredoxin-1 in Cancer

    • Title: Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation[6][7]

    • Source: ResearchGate / Canadian Journal of Physiology and Pharmacology
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea

[1] Executive Hazard Summary Immediate Action Required: Treat N-(4-Bromophenyl)-N'-(2-chloroethyl)urea as a High-Hazard Halogenated Alkylating Agent .[1] While often used as a research intermediate, the structural presen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Hazard Summary

Immediate Action Required: Treat N-(4-Bromophenyl)-N'-(2-chloroethyl)urea as a High-Hazard Halogenated Alkylating Agent .[1]

While often used as a research intermediate, the structural presence of the 2-chloroethyl moiety aligns this compound with the nitrogen mustard class of alkylating agents. Improper disposal poses severe risks of groundwater contamination and mutagenic exposure. This guide prioritizes incineration and strict segregation .

Chemical Hazard Matrix
ParameterSpecificationOperational Implication
Physical State Solid (Crystalline)Dust inhalation risk; requires HEPA-filtered containment.[1][2]
Chemical Class Halogenated UreaDO NOT mix with non-halogenated solvents (increases disposal cost/complexity).[1]
Reactivity Acid/Base SensitiveDO NOT mix with strong oxidizers or hypochlorite (Bleach) to avoid toxic gas evolution.[1]
Waste Stream Halogenated Organic Must be incinerated at

C to prevent dioxin formation.[1]
RCRA Status Characteristic (Toxic)Likely D000/F-list equivalent depending on solvent carrier.[1]

Pre-Operational Logic: The "Why" Behind the Protocol

Expert Insight: As scientists, we must understand the downstream impact of our waste.

  • The Halogen Rule: This compound contains both Bromine and Chlorine. You must segregate this from your standard "Organic Waste" carboys. Halogens corrode standard combustion chambers and require specialized scrubbers during incineration. Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, exponentially increasing disposal costs.

  • The Alkylating Risk: The 2-chloroethyl group is a "warhead" capable of modifying DNA. Standard "trash" disposal is negligent. The waste must be destroyed thermally, not landfilled.

  • Bleach Incompatibility: Unlike biological waste, do not use bleach (sodium hypochlorite) for decontamination. Ureas can react with hypochlorites to form unstable N-chloro derivatives or release toxic chloramines.

Decision Logic & Workflow

The following diagram illustrates the mandatory segregation logic for this compound.

DisposalLogic Start Waste Generation: N-(4-Bromophenyl)-N'-(2-chloroethyl)urea StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Dissolved Trace Trace/Empty (Vials/Gloves) StateCheck->Trace Residue SolidAction Double Bag (Clear) Label: 'Toxic Solid' Solid->SolidAction LiquidAction Segregate: HALOGENATED Waste Do NOT mix with Oxidizers Liquid->LiquidAction TraceAction Triple Rinse with Solvent Collect Rinsate -> Liquid Stream Trace->TraceAction Final High-Temp Incineration (Approved Facility) SolidAction->Final LiquidAction->Final TraceAction->LiquidAction Rinsate

Caption: Figure 1. Segregation logic ensuring halogenated compounds are routed to appropriate incineration streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, weighing boat residues, spill cleanup solids.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a second bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-(4-Bromophenyl)-N'-(2-chloroethyl)urea" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary bin marked "TOXIC SOLIDS."

Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Applicability: HPLC effluent, reaction mother liquors.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Halogenated Waste" stream (e.g., DCM, Chloroform, DMSO).

  • Transfer: Pour into the Halogenated Organic Waste carboy.

    • Critical: Use a funnel to prevent drips.

  • Log Entry: Immediately record the volume and chemical name on the carboy's accumulation log.

    • Note: If the solution contains >5% water, check with your EHS officer; some incinerators have water limits for organic streams.

Protocol C: Empty Containers & Glassware

Applicability: Stock vials, flasks.

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the urea (e.g., Acetone or Ethanol).

  • Rinsate Management: Pour all rinsates into the Halogenated Liquid Waste container (Protocol B).

  • Defacing: Deface the original label on the empty vial.

  • Disposal:

    • Glass: Dispose of the rinsed vial in the "Broken Glass/Sharps" bin (unless P-listed, which this is generally not, but verify local regulations).

    • Caps: Dispose of caps in regular trash only if visibly clean; otherwise, treat as solid hazardous waste.

Emergency Spill Response

Trigger: Spillage of >100mg solid or >10mL solution outside a fume hood.

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Double Nitrile/Tyvek Alert->PPE Contain 3. CONTAIN Absorbent Pads/Dike PPE->Contain Clean 4. CLEAN Scoop -> Bag -> Wash Contain->Clean

Caption: Figure 2.[1][3] Immediate response workflow for halogenated urea spills.

  • Evacuate & Isolate: Clear the immediate area.

  • PPE Selection:

    • Gloves: Double-glove with Nitrile (minimum 5 mil outer). Note: For prolonged cleanup, Silver Shield (Laminate) gloves are superior for chloroethyl compounds.

    • Respiratory: If powder is airborne, use N95 or P100 protection.

  • Absorb: Cover liquid spills with vermiculite or absorbent pads. Do not use paper towels (combustible).

  • Decontaminate: Wash the area with soap and water. Do not use Bleach. Collect all absorbent materials as Solid Hazardous Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: Urea Derivatives and Safety. [Link]

Sources

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